![molecular formula C22H22ClN6O- B1265303 (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate
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Overview
Description
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
Scientific Research Applications
Chemical Synthesis and Characterization
Research by Ande (2012) highlights the significance of heterocyclic compounds like (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate in pharmaceutical and medicinal chemistry. This compound has been synthesized and characterized, indicating its potential in various applications.
Crystallographic Analysis
The work of Fernández et al. (2002), Sieroń et al. (2004), and Tessler & Goldberg (2004) involves crystallographic studies of compounds structurally related to (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate. These studies are crucial for understanding the compound's molecular interactions and structural properties.
Pharmacological Applications
Research by Wong et al. (1990) and Harmat et al. (1995) demonstrate the role of related compounds in the field of medicinal chemistry, particularly in the development of angiotensin II receptor antagonists. This has implications for treatments in cardiovascular diseases.
Solubility Studies
The study by Guo et al. (2008) examines the solubility of compounds similar to (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate in various solvents, providing essential data for its formulation and use in pharmaceutical applications.
Synthesis and Evaluation of Derivatives
Kantevari et al. (2011) investigate the synthesis and evaluation of novel derivatives of compounds structurally similar to (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate, focusing on their potential as angiotensin-converting enzyme (ACE) inhibitors (Kantevari et al., 2011).
Neuropharmacological Effects
Research by Pediconi et al. (2005) explores the neuropharmacological effects of compounds related to (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate, highlighting their potential impact on the central renin-angiotensin system.
Pharmaceutical Analysis
The study by Ishii et al. (2002) on the crystal structure of alcoholates and ansolvate of a related compound sheds light on its pharmaceutical properties and potential applications.
Antimicrobial Activity
Maheta et al. (2012) focus on the synthesis of novel imidazole derivatives containing the (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate structure and their potential antimicrobial activity (Maheta et al., 2012).
Selenium-Containing Derivatives
Grange et al. (2007) explore selenium-containing analogues of compounds structurally related to (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate, indicating their potency as AT1 receptor antagonists (Grange et al., 2007).
properties
Molecular Formula |
C22H22ClN6O- |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate |
InChI |
InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/q-1 |
InChI Key |
RKJBXYNZTQZPKY-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C[O-])Cl |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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